molecular formula C6H15NO B103772 3-Propoxypropylamine CAS No. 16728-59-9

3-Propoxypropylamine

Cat. No. B103772
CAS RN: 16728-59-9
M. Wt: 117.19 g/mol
InChI Key: UTOXFQVLOTVLSD-UHFFFAOYSA-N
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Description

3-Propoxypropylamine is a chemical compound with the molecular formula C6H15NO . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 3-Propoxypropylamine consists of 6 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . The average mass is 117.189 Da and the monoisotopic mass is 117.115364 Da .


Physical And Chemical Properties Analysis

3-Propoxypropylamine has a density of 0.9±0.1 g/cm3, a boiling point of 166.3±13.0 °C at 760 mmHg, and a vapour pressure of 1.8±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 40.3±3.0 kJ/mol and a flash point of 47.0±8.6 °C .

Scientific Research Applications

Material Science: Surfactant and Corrosion Inhibitor

In material science, 3-Propoxypropylamine is used as a non-ionic surfactant due to its excellent cleansing, emulsifying, dispersing, antistatic, anticorrosive, lubricating, and solubilizing abilities . It’s particularly valuable in the development of materials that require these properties, such as coatings and cleaning agents.

Chemical Synthesis: Intermediate in Organic Synthesis

This compound serves as an intermediate in organic synthesis . Its chemical structure allows it to be involved in various synthetic processes, making it a versatile reagent in the production of a wide range of chemical products.

Environmental Science: Biodegradability and Ecological Impact

3-Propoxypropylamine is biodegradable and may pose ecological risks, particularly to water bodies . Research in environmental science focuses on understanding its breakdown process and mitigating any potential environmental hazards.

Biochemistry Research: Role in Metabolic Processes

Biogenic amines, which include compounds like 3-Propoxypropylamine, are formed by the decarboxylation of amino acids or by amination and transamination of aldehydes and ketones during normal metabolic processes in living cells . This makes it an important subject in biochemistry research, where its role in various metabolic pathways is explored.

Industrial Applications: Use in Surfactants and Admixtures

Industrially, 3-Propoxypropylamine is used in surfactants for its properties that enhance cleansing and emulsification. It’s also used in concrete admixtures to reduce shrinkage, demonstrating its utility in construction materials .

Safety and Hazards

3-Propoxypropylamine is a flammable liquid and vapor . It causes severe skin burns and eye damage . It should be disposed of properly and kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

3-propoxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-2-5-8-6-3-4-7/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOXFQVLOTVLSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50168265
Record name 3-Propoxypropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Propoxypropylamine

CAS RN

16728-59-9
Record name 3-Propoxy-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16728-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Propoxypropylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016728599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Propoxypropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-propoxypropylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.069
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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